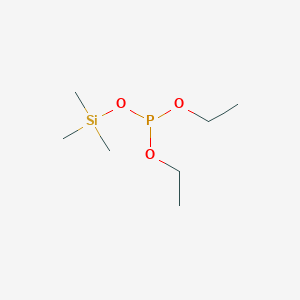

Diethyl trimethylsilyl phosphite

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl trimethylsilyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19O3PSi/c1-6-8-11(9-7-2)10-12(3,4)5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRMOIYYLVRRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160091 | |

| Record name | Diethyl trimethylsilyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13716-45-5 | |

| Record name | Phosphorous acid, diethyl trimethylsilyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl trimethylsilyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl trimethylsilyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl trimethylsilyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Mechanism of Diethyl Trimethylsilyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl trimethylsilyl phosphite [(CH₃)₃SiOP(OEt)₂] is a versatile organophosphorus reagent widely employed in organic synthesis. Its unique reactivity, stemming from the combination of a trivalent phosphorus atom and a labile trimethylsilyl group, makes it a valuable tool for the formation of carbon-phosphorus bonds and as a precursor to various phosphonate derivatives. This guide provides a comprehensive overview of the primary synthetic routes to this compound, delves into the underlying reaction mechanisms, and offers practical insights for its preparation and characterization.

Synthesis of this compound

Two principal methods have emerged as reliable routes for the synthesis of this compound: the catalyzed silylation of diethyl phosphonate and a modification of the Michaelis-Arbuzov reaction.

Catalyzed Silylation of Diethyl Phosphonate with Hexamethyldisilazane

A highly efficient and contemporary method for the preparation of this compound involves the reaction of diethyl phosphonate with hexamethyldisilazane (HMDS) in the presence of a Lewis acid catalyst, such as zinc(II) chloride.[1][2][3][4] This method offers mild reaction conditions and good yields.

Reaction Scheme: (EtO)₂P(O)H + [(CH₃)₃Si]₂NH --(ZnCl₂)--> (EtO)₂POSi(CH₃)₃ + (CH₃)₃SiNH₂

Materials:

-

Diethyl phosphonate

-

Hexamethyldisilazane (HMDS)

-

Anhydrous Zinc(II) chloride (ZnCl₂)

-

Anhydrous, inert solvent (e.g., dichloromethane or acetonitrile)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous zinc(II) chloride (52 mol%).

-

Introduce the anhydrous solvent, followed by diethyl phosphonate (1.0 eq).

-

Stir the mixture at room temperature (20°C) to ensure dissolution or fine suspension of the catalyst.

-

Slowly add hexamethyldisilazane (0.6-0.7 eq) dropwise to the stirred mixture.

-

Continue stirring the reaction mixture at 20°C. The reaction progress can be monitored by ³¹P NMR spectroscopy by observing the disappearance of the diethyl phosphonate signal and the appearance of the this compound signal. The reaction is typically complete within a few hours.[3]

-

Upon completion, the reaction mixture can be filtered to remove the catalyst.

-

The solvent and any volatile byproducts are removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation to obtain the pure product. A reported yield for this method is 76%.[1][2][3][4]

Michaelis-Arbuzov Type Reaction of Triethyl Phosphite

A more traditional approach to the synthesis of silyl phosphites is a variation of the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a trimethylsilyl halide.

Reaction Scheme: P(OEt)₃ + (CH₃)₃Si-X --> (EtO)₂POSi(CH₃)₃ + Et-X (where X = Cl, Br, I)

Materials:

-

Triethyl phosphite

-

Trimethylsilyl chloride (TMSCl) or other trimethylsilyl halide

-

Anhydrous, high-boiling inert solvent (optional, as excess triethyl phosphite can serve as the solvent)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place triethyl phosphite (1.0-1.5 eq) under an inert atmosphere.

-

Slowly add trimethylsilyl chloride (1.0 eq) to the triethyl phosphite. An exothermic reaction may be observed.

-

The reaction mixture is then heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the evolution of ethyl chloride or by ³¹P NMR spectroscopy.

-

After the reaction is complete (typically several hours), the mixture is cooled to room temperature.

-

Excess triethyl phosphite and the ethyl chloride byproduct are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The remaining crude product is then purified by vacuum distillation to yield this compound.

| Synthesis Method | Key Reagents | Catalyst | Temperature (°C) | Reported Yield (%) |

| Catalyzed Silylation | Diethyl phosphonate, Hexamethyldisilazane | ZnCl₂ | 20 | 76[1][2][3][4] |

| Michaelis-Arbuzov Type | Triethyl phosphite, Trimethylsilyl halide | None | Reflux | Variable |

Reaction Mechanisms

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Zinc(II) Chloride Catalyzed Silylation

The reaction between diethyl phosphonate and hexamethyldisilazane is significantly accelerated by the presence of a Lewis acid catalyst like zinc(II) chloride. The proposed mechanism involves the following key steps:

-

Activation of Hexamethyldisilazane: The Lewis acidic zinc(II) chloride coordinates to one of the nitrogen atoms of hexamethyldisilazane. This coordination polarizes the Si-N bond, making the silicon atom more electrophilic and enhancing the leaving group ability of the silylamine moiety.

-

Nucleophilic Attack by Diethyl Phosphonate: The oxygen atom of the P=O tautomer of diethyl phosphonate acts as a nucleophile and attacks the activated silicon atom of the HMDS-ZnCl₂ complex.

-

Proton Transfer and Product Formation: A proton is transferred from the hydroxyl group of the phosphonate intermediate to the nitrogen atom of the silylamine leaving group. This results in the formation of this compound and trimethylsilylamine. The catalyst is regenerated in the process.

Caption: Proposed mechanism for the ZnCl₂-catalyzed synthesis of this compound.

Mechanism of the Michaelis-Arbuzov Type Reaction

The reaction of triethyl phosphite with a trimethylsilyl halide proceeds via a mechanism analogous to the classic Michaelis-Arbuzov reaction.

-

Nucleophilic Attack: The trivalent phosphorus atom of triethyl phosphite acts as a nucleophile and attacks the electrophilic silicon atom of the trimethylsilyl halide. This results in the formation of a quasi-phosphonium salt intermediate.

-

Dealkylation: The halide anion, generated in the first step, then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium intermediate in an Sₙ2 fashion. This leads to the formation of the final product, this compound, and an ethyl halide as a byproduct.

Caption: Mechanism of the Michaelis-Arbuzov type synthesis of this compound.

Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for this purpose.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ~0.2 | s | - | Si(CH ₃)₃ |

| ~1.2 | t | J(H,H) ≈ 7 | OCH₂CH ₃ | |

| ~3.8 | q | J(H,H) ≈ 7, J(P,H) ≈ 8 | OCH ₂CH₃ | |

| ¹³C NMR | ~1 | s | - | Si(C H₃)₃ |

| ~16 | d | J(P,C) ≈ 6 | OCH₂C H₃ | |

| ~59 | d | J(P,C) ≈ 6 | OC H₂CH₃ | |

| ³¹P NMR | ~138 | s | - | P |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrumentation used. The data presented here are typical values for similar silyl phosphites.

Applications in Synthesis

This compound is a valuable reagent in a variety of organic transformations, including:

-

Pudovik Reaction: It can be used as a source of the diethyl phosphite nucleophile in the Pudovik reaction for the synthesis of α-hydroxyphosphonates and α-aminophosphonates.

-

Arbuzov Reaction: It serves as a precursor for the synthesis of various phosphonates by reacting with alkyl halides.

-

Silylating Agent: It can be used as a mild silylating agent for alcohols and other protic substrates.

Safety and Handling

This compound is a moisture-sensitive and flammable liquid. It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

References

- Morgalyuk, V. P., Strelkova, T. V., Buyanovskaya, A. G., & Brel, V. K. (2019). New Synthesis of this compound. Russian Journal of Organic Chemistry, 55(9), 1442–1443.

-

ChemBK. This compound. Retrieved from [Link]

-

ResearchGate. New Synthesis of this compound. Retrieved from [Link]

-

LookChem. New Synthesis of this compound. Retrieved from [Link]

-

Organic Syntheses. Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]

-

PubChem. Tris(trimethylsilyl) phosphite. Retrieved from [Link]

-

Chemsrc. This compound. Retrieved from [Link]

-

NMR Spectroscopy Data. 31P NMR Chemical Shifts. Retrieved from [Link]

-

NMRDB. 31 Phosphorus NMR. Retrieved from [Link]

Sources

Introduction: A Versatile Workhorse in Modern Organophosphorus Chemistry

An In-depth Technical Guide to Diethyl Trimethylsilyl Phosphite: Properties, Structure, and Synthetic Utility

This compound, with the chemical formula C₇H₁₉O₃PSi, is a colorless liquid that has emerged as a highly versatile and indispensable reagent in contemporary organic synthesis.[1][2][3] As an organophosphorus compound, its utility stems from the unique reactivity conferred by the trivalent phosphorus atom linked to two ethyl ester groups and a labile trimethylsilyl (TMS) ether moiety. This structure allows it to serve as a potent nucleophile and a precursor for a wide array of valuable pentavalent phosphorus compounds, most notably phosphonates and their derivatives.

For researchers and professionals in drug development, understanding the nuanced reactivity of this compound is paramount. The phosphonate structures it generates are central to the design of enzyme inhibitors, haptens for catalytic antibodies, and bioactive analogs of natural phosphates. This guide provides an in-depth exploration of its chemical properties, structure, synthesis, and core reactivity, offering field-proven insights into its application.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular architecture. The central phosphorus(III) atom possesses a lone pair of electrons, making it nucleophilic. The key feature is the P-O-Si linkage. The silicon-oxygen bond is readily cleaved, often by a halide ion, in a process that drives many of its characteristic reactions. This lability of the silyl group is a significant advantage over its trialkyl phosphite counterparts, often allowing for milder reaction conditions.

Quantitative physical and chemical data for this reagent are summarized below for easy reference in experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₉O₃PSi | [2][3] |

| Molecular Weight | 210.28 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 58-59 °C @ 10 mmHg | [4] |

| Density | 0.921 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.413 | [4] |

| Solubility | Soluble in many organic solvents (ethers, alkanes) | [1] |

Spectroscopic Characterization

Proper characterization is a self-validating step in any synthetic protocol. The following spectroscopic data are typical for this compound.

| Spectroscopy | Expected Chemical Shift / Signal | Rationale & Notes | Reference(s) |

| ³¹P NMR | ~ -128 ppm | The chemical shift is highly characteristic of a trivalent phosphite ester. The reference standard is typically 85% H₃PO₄. | [4][5] |

| ¹H NMR | Singlet, ~0.2 ppm (9H); Quartet, ~3.9 ppm (4H); Triplet, ~1.2 ppm (6H) | The singlet corresponds to the nine equivalent protons of the trimethylsilyl (TMS) group. The quartet and triplet are characteristic of the two ethyl groups, showing coupling between the methylene and methyl protons. | Based on structure |

| ¹³C NMR | ~60 ppm (CH₂); ~16 ppm (CH₃); ~0 ppm (Si(CH₃)₃) | The chemical shifts are typical for ethoxy and trimethylsilyl groups attached to a phosphite. | Based on structure |

| FT-IR (cm⁻¹) | ~2980-2850 (C-H stretch); ~1030 (P-O-C stretch); ~840 & ~750 (Si-C stretch) | The spectrum is dominated by C-H stretching and the strong P-O-C ether linkage vibrations. The presence of the TMS group is confirmed by characteristic Si-C stretches. | Based on structure |

Synthesis Methodology: A Modern and Efficient Approach

While traditional methods for synthesizing silyl phosphites involved the reaction of a hydrophosphoryl compound like diethyl phosphite with trimethylchlorosilane, these often required careful control to avoid side reactions.[6] A more robust and efficient modern protocol utilizes the reaction of diethyl phosphonate with hexamethyldisilazane (HMDS), catalyzed by zinc(II) chloride.[6][7]

The causality behind this choice is twofold: HMDS acts as a powerful silylating agent, and the byproduct is ammonia, which is easily removed. The Lewis acidic ZnCl₂ catalyst activates the P=O bond of the diethyl phosphonate tautomer, facilitating the reaction.[6][7]

Experimental Protocol: Synthesis via Catalytic Silylation

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add diethyl phosphonate (1.0 eq).

-

Catalyst Addition: Add anhydrous zinc(II) chloride (0.52 eq) to the flask.

-

Reagent Addition: Add hexamethyldisilazane (HMDS) (1.0 eq) dropwise to the stirred mixture at room temperature (20 °C).

-

Reaction: The reaction is typically exothermic. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by ³¹P NMR until the starting material signal (~ +7 ppm for diethyl phosphonate) is fully consumed and replaced by the product signal at ~ -128 ppm.

-

Workup and Purification: Upon completion, the resulting mixture can be purified by fractional distillation under reduced pressure to yield pure this compound (boiling point: 58-59 °C at 10 mmHg).[4] This method reliably produces the target compound in good yield (~76%).[7][8]

Synthesis Workflow Diagram

Caption: Workflow for the ZnCl₂-catalyzed synthesis of this compound.

Core Reactivity: The Arbuzov and Perkow Reactions

The synthetic power of this compound lies primarily in its participation in two cornerstone reactions of organophosphorus chemistry: the Michaelis-Arbuzov reaction and the Perkow reaction. The presence of the TMS group modifies the classical pathways, leading to the highly efficient "Silyl-Arbuzov" variant.

The Silyl-Michaelis-Arbuzov Reaction

This reaction is one of the most effective methods for forming a phosphorus-carbon (P-C) bond. It involves the reaction of the phosphite with an alkyl halide to produce a phosphonate.[9][10] The classical Arbuzov reaction requires heat to dealkylate the intermediate phosphonium salt. However, the use of a silyl phosphite makes the second step, the cleavage of the silicon-oxygen bond, much more facile and often spontaneous at room temperature.[11]

Mechanism: The reaction proceeds via a two-step Sɴ2 mechanism:

-

Step 1 (Sɴ2 Attack): The nucleophilic phosphorus atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a trialkoxy(silyl)phosphonium halide intermediate.[9]

-

Step 2 (Dealkylation/Desilylation): The displaced halide ion attacks the electrophilic silicon atom of the TMS group, cleaving the O-Si bond and yielding the stable pentavalent phosphonate product and trimethylsilyl halide.[11] This desilylation step is thermodynamically driven by the formation of the strong P=O double bond and the stable silicon-halide bond.

Caption: Mechanism of the Silyl-Michaelis-Arbuzov reaction.

The Perkow Reaction

When this compound reacts with α-halo ketones or α-halo aldehydes, it can follow a different pathway known as the Perkow reaction, which yields a vinyl phosphate instead of a β-keto phosphonate (the Arbuzov product).[12] These two reactions are often in competition.

Mechanism: The mechanism of the Perkow reaction is distinct from the Arbuzov reaction in its initial step:

-

Step 1 (Carbonyl Attack): The nucleophilic phosphorus atom attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate.[12][13]

-

Step 2 (Rearrangement & Elimination): The zwitterionic intermediate rearranges. The oxygen anion attacks the silicon atom, forming a five-membered ring transition state or a more direct rearrangement, leading to the elimination of the halide ion and the formation of an enol phosphonium salt.

-

Step 3 (Desilylation): The displaced halide attacks the silyl group to yield the final enol phosphate product and trimethylsilyl halide.

The choice between the Arbuzov and Perkow pathways is influenced by factors such as the steric hindrance at the α-carbon and the nature of the halogen and carbonyl substituents.[12] Increased steric hindrance at the α-carbon typically favors the Perkow reaction by making the carbonyl carbon a more accessible electrophilic site.

Caption: Simplified workflow of the Perkow reaction pathway.

Applications in Drug Development and Synthesis

The products derived from this compound are of significant interest to medicinal chemists and drug development professionals.

-

Phosphonate Synthesis: As demonstrated, the Silyl-Arbuzov reaction is a premier method for creating phosphonates. Phosphonic acids (the hydrolyzed form of phosphonate esters) are excellent mimics of carboxylic acids and phosphates. They are often incorporated into drug candidates as stable, non-hydrolyzable analogs of phosphate-containing substrates to inhibit enzymes like proteases, polymerases, and kinases. Its use in synthesizing phosphonic analogs of glutamic acid is a prime example.[4]

-

Horner-Wadsworth-Emmons (HWE) Reagents: The phosphonates produced can be deprotonated to form phosphonate carbanions, which are the key reagents in the HWE reaction for the stereoselective synthesis of alkenes.[10][12]

-

Enol Phosphates: The products of the Perkow reaction, enol phosphates, are versatile synthetic intermediates. They can be used as phosphorylating agents or as precursors for the synthesis of acetylenes and other functionalized molecules.[13]

Safety and Handling

As with any reactive chemical, proper handling of this compound is essential.

-

Flammability: It is a flammable liquid and should be kept away from ignition sources.[5][14]

-

Moisture Sensitivity: Like most silyl ethers and P(III) compounds, it is sensitive to moisture and should be handled under an inert atmosphere. Hydrolysis will produce diethyl phosphite and trimethylsilanol.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[5]

-

Storage: Store in a tightly sealed container in a cool, well-ventilated area.[14]

Conclusion

This compound is a powerful and enabling tool in modern organic chemistry. Its well-defined reactivity, particularly in the Silyl-Arbuzov and Perkow reactions, provides reliable and efficient access to phosphonates and enol phosphates. The lability of the trimethylsilyl group offers a distinct advantage over traditional trialkyl phosphites, allowing for milder reaction conditions and broader substrate scope. For scientists engaged in the synthesis of complex molecules and the development of novel therapeutics, a thorough understanding of this reagent's properties and reaction mechanisms is a gateway to innovation.

References

- Morgalyuk, V. P., Strelkova, T. V., Buyanovskaya, A. G., & Brel, V. K. (2019). New Synthesis of this compound. Russian Journal of Organic Chemistry, 55(9), 1442–1443.

- ChemBK. (2024). This compound. ChemBK.com.

- ChemicalBook. (n.d.). This compound | 13716-45-5. ChemicalBook.com.

- PubChem. (n.d.). This compound.

- ResearchGate. (2019). New Synthesis of this compound.

- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.com.

- Huda, M. N., et al. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(21), 6666.

- Wikipedia. (n.d.). Perkow reaction. Wikipedia.

- Sekine, M., et al. (1981). Silyl phosphites. 15. Reactions of silyl phosphites with .alpha.-halo carbonyl compounds. Elucidation of the mechanism of the Perkow reaction. The Journal of Organic Chemistry, 46(10), 2097–2107.

- Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Wikipedia.

- Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Organic-Chemistry.org.

- ChemicalBook. (n.d.).

- LookChem. (2022). New Synthesis of this compound. LookChem.com.

- ChemicalBook. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C7H19O3PSi | CID 83682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 13716-45-5 [chemicalbook.com]

- 5. This compound | 13716-45-5 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pleiades.online [pleiades.online]

- 8. lookchem.com [lookchem.com]

- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 10. Arbuzov Reaction [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Perkow reaction - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

The Versatile Role of Diethyl Trimethylsilyl Phosphite in Modern Organic Synthesis: A Technical Guide

Introduction: Unveiling a Multifaceted Reagent

Diethyl trimethylsilyl phosphite, a colorless liquid with the chemical formula (CH₃)₃SiOP(OCH₂CH₃)₂, stands as a uniquely versatile and powerful reagent in the arsenal of the modern organic chemist.[1][2] Its reactivity is primarily dictated by the labile silicon-oxygen bond and the nucleophilic nature of the trivalent phosphorus atom. This combination allows it to participate in a wide array of transformations, making it an indispensable tool for the construction of complex organic molecules, particularly those containing the vital phosphonate moiety. This guide will provide an in-depth exploration of the core applications of this compound, delving into the mechanistic underpinnings of its reactivity and offering practical insights for researchers in synthetic and medicinal chemistry.[3]

Core Applications in Organic Synthesis

The utility of this compound spans several key reaction classes, most notably the Perkow and Arbuzov-type reactions, as well as serving as a potent reducing and silylating agent. Its ability to facilitate these transformations under relatively mild conditions has cemented its importance in the synthesis of biologically active compounds and novel materials.[3]

The Perkow Reaction: A Gateway to Vinyl Phosphates

A cornerstone of this compound's application is its role in the Perkow reaction, a transformation that converts α-halo ketones into vinyl phosphates.[4][5] These products are valuable synthetic intermediates, finding use in the synthesis of acetylenes, olefins, and as phosphorylating agents capable of converting AMP to ATP.[4][5]

Mechanism of the Perkow Reaction:

The generally accepted mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon of the α-halo ketone. This forms a zwitterionic intermediate which then undergoes rearrangement, eliminating the halide to form a cationic species. Subsequent dealkylation by the halide anion results in the formation of the enol phosphate product.[5] The trimethylsilyl group in this compound can facilitate this process and act as a leaving group.[3]

Diagram 1: The Perkow Reaction Mechanism

Caption: A simplified workflow of the Perkow reaction.

Experimental Protocol: Synthesis of a Vinyl Phosphate

A general procedure for the Perkow reaction involves the slow addition of the α-halo ketone to a solution of this compound, often without a solvent or in an inert solvent like benzene or toluene. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The progress of the reaction can be monitored by spectroscopic methods such as ³¹P NMR. Upon completion, the product is isolated by distillation or chromatography.

The Michaelis-Arbuzov Reaction: Forging Carbon-Phosphorus Bonds

The Michaelis-Arbuzov reaction is a fundamental method for the formation of carbon-phosphorus bonds, leading to the synthesis of phosphonates, phosphinates, and phosphine oxides.[6][7] While the classic Arbuzov reaction utilizes trialkyl phosphites and alkyl halides, silyl phosphites like this compound are popular precursors that can offer improved yields.[8][9]

Mechanism of the Michaelis-Arbuzov Reaction:

The reaction proceeds via a two-step mechanism. The first step is the nucleophilic attack of the trivalent phosphorus on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. The second step involves the dealkylation of this intermediate by the displaced halide ion to yield the final phosphonate product.[7] The use of trimethylsilyl esters of phosphorus(III) acids in the Michaelis-Arbuzov reaction has been shown to provide better yields compared to their trialkyl phosphite counterparts.[9]

Diagram 2: The Michaelis-Arbuzov Reaction Mechanism

Caption: Key steps in the Michaelis-Arbuzov reaction.

Comparative Data for Perkow vs. Arbuzov Reactions:

The reaction of α-halo carbonyl compounds with trialkyl phosphites can lead to a mixture of Perkow and Arbuzov products. The outcome is influenced by the structure of the reactants and the reaction conditions.[4] Generally, factors that favor the Perkow reaction include increased steric hindrance on the α-carbon and the presence of electron-withdrawing groups on the carbonyl.

| Feature | Perkow Reaction | Michaelis-Arbuzov Reaction |

| Substrate | α-Halo Ketones | Alkyl Halides |

| Product | Vinyl Phosphate | β-Keto Phosphonate |

| Key Intermediate | Zwitterionic Adduct | Phosphonium Salt |

| Driving Force | Rearrangement & Elimination | SN2 Displacement |

Synthesis of α-Hydroxyphosphonates and α-Aminophosphonates

This compound is a valuable reagent for the synthesis of α-hydroxyphosphonates through its reaction with aldehydes and ketones, a transformation known as the Pudovik reaction.[3] These compounds are of interest due to their biological activities. The reaction involves the nucleophilic addition of the phosphite to the carbonyl group.

Furthermore, in a one-pot, three-component reaction with an aldehyde/ketone and an amine, this compound can be used to synthesize α-aminophosphonates.[10] These are important structural motifs in medicinal chemistry, acting as peptide mimics and enzyme inhibitors.

Experimental Protocol: One-Pot Synthesis of α-Aminophosphonates

A typical procedure involves mixing the aldehyde or ketone, the amine, and diethyl phosphite in the presence of a Lewis acid catalyst, such as scandium (III) chloride, in a suitable solvent like dichloromethane.[10] The reaction is often carried out at room temperature and monitored by thin-layer chromatography. Workup typically involves dilution with water and extraction with an organic solvent.[10]

Role as a Reducing and Deoxygenating Agent

Beyond its role in forming P-C and P-O bonds, this compound can also function as a reducing agent. For instance, it can be used in the deoxygenation of various functional groups.[11] The driving force for these reactions is the formation of the thermodynamically stable P=O bond in the resulting phosphate ester. While less common than its application in phosphonylation, this reactivity adds to its versatility. For example, trialkyl phosphites can mediate the deoxygenation of 1,2,3-triazine 1-oxides.[11]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, with its utility primarily centered on the synthesis of organophosphorus compounds. Its participation in the Perkow and Michaelis-Arbuzov reactions provides efficient routes to valuable vinyl phosphates and phosphonates, respectively. Furthermore, its application in the synthesis of α-hydroxyphosphonates and α-aminophosphonates, as well as its capacity to act as a reducing agent, underscore its broad utility. For researchers and professionals in drug development and materials science, a thorough understanding of the reactivity and applications of this compound is essential for the design of innovative and efficient synthetic strategies.

References

-

ChemBK. This compound. [Link]

-

Sekine, M., Okimoto, K., Yamada, K., & Hata, T. (1981). Silyl phosphites. 15. Reactions of silyl phosphites with .alpha.-halo carbonyl compounds. Elucidation of the mechanism of the Perkow reaction and related reactions with confirmed experiments. The Journal of Organic Chemistry, 46(10), 2097–2107. [Link]

-

Wikipedia. Perkow reaction. [Link]

-

Morgalyuk, V. P., Strelkova, T. V., Buyanovskaya, A. G., & Brel, V. K. (2019). New Synthesis of this compound. Russian Journal of Organic Chemistry, 55(9), 1442–1443. [Link]

-

ResearchGate. New Synthesis of this compound. [Link]

-

ResearchGate. Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. [Link]

-

Gvozdareva, L. N., Akhmetov, A. R., Balandina, A. A., Gerasimova, T. P., & Zverev, V. V. (2012). Mechanism of the Reaction of 3,3-Dimethyl-2-trimethylsiloxy-1-trimethylsilyl-1-phosphabut-1-ene with Diethyl Phosphite. Russian Journal of General Chemistry, 82(12), 1933–1938. [Link]

-

chemeurope.com. Perkow reaction. [Link]

-

Organic Syntheses. Procedure for the preparation of diethyl phosphite. [Link]

-

Kaoudi, T. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1969. [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. [Link]

-

Li, W., Liu, W., & Chen, Y. (2021). Radical Arbuzov Reaction. CCS Chemistry, 3(1), 1-10. [Link]

-

Morgalyuk, V. P., Strelkova, T. V., Buyanovskaya, A. G., & Brel, V. K. (2019). New Synthesis of this compound. Russian Journal of Organic Chemistry, 55(9), 1442-1443. [Link]

-

LookChem. New Synthesis of this compound. [Link]

-

Springer. New Synthesis of this compound. [Link]

-

ACS Publications. Organophosphorus Chemistry. Addition Reactions of Diethyl Phosphonate and the Oxidation of Triethyl Phosphite. [Link]

-

Sciforum. Synthesis of vinyl phosphonates from aliphatic alkynes catalyzed by CuNPs/ZnO. A DFT. [Link]

-

ACS Publications. Silyl phosphites. 15. Reactions of silyl phosphites with .alpha.-halo carbonyl compounds. Elucidation of the mechanism of the Perkow reaction and related reactions with confirmed experiments. [Link]

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. Trimethylphosphite. [Link]

-

LookChem. Scholarly article on this compound 13716-45-5. [Link]

-

ACS Publications. Intermolecular Phosphite-Mediated Radical Desulfurative Alkene Alkylation Using Thiols. [Link]

-

Organic Syntheses. triethyl phosphite. [Link]

-

JETIR. Synthesis of α-Amino Phosphonates from Aldehydes and Ketones Using Scandium (III) Chloride as a Catalyst. [Link]

-

MDPI. Catalytic Deoxygenation of Lipids for Bio-Jet Fuel: Advances in Catalyst Design and Reaction Pathways. [Link]

-

Organic Syntheses. 1,2,3,4,5-PENTACHLORO-5-ETHYLCYCLOPENTADIENE. [Link]

-

ResearchGate. Scheme 3. Reaction of compound 1 with diethyl phosphite in the presence.... [Link]

- Google Patents. Process for producing diethyl phosphite.

Sources

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Perkow reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. lookchem.com [lookchem.com]

- 10. jetir.org [jetir.org]

- 11. Trimethylphosphite [organic-chemistry.org]

Diethyl Trimethylsilyl Phosphite: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: Unveiling a Versatile Reagent in Organophosphorus Chemistry

Diethyl trimethylsilyl phosphite (CAS No. 13716-45-5) is a pivotal organophosphorus reagent that has garnered significant attention in the realms of organic synthesis, medicinal chemistry, and drug development. Its unique trifunctional nature, combining the reactivity of a trivalent phosphorus center with the lability of a silicon-oxygen bond, makes it an indispensable tool for the formation of carbon-phosphorus bonds under mild conditions. This guide provides an in-depth exploration of its synthesis, mechanistic underpinnings, and strategic applications, with a particular focus on its role in the development of novel therapeutics. As a versatile phosphonylating agent, it serves as a gateway to a diverse array of phosphonate-containing molecules, including nucleotide analogues and prodrugs with potential antiviral and anticancer activities.[1] The phosphonate moiety introduced by this reagent is often employed as a stable bioisostere for phosphate groups, enhancing the metabolic stability of drug candidates.[1]

Core Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a research setting.

| Property | Value | Source(s) |

| CAS Number | 13716-45-5 | [2][3] |

| Molecular Formula | C7H19O3PSi | [3] |

| Molecular Weight | 210.28 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 58-59 °C at 10 mmHg | [5] |

| Density | 0.921 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.413 | [6] |

Safety and Handling Precautions

This compound is classified as a flammable liquid and requires careful handling in a well-ventilated fume hood, away from heat, sparks, and open flames.[2][5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat, is mandatory.[7] In case of skin contact, the affected area should be washed immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[2][5]

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

Synthesis of this compound: A Modern Approach

The traditional synthesis of silyl phosphites often involves the reaction of a hydrophosphoryl compound with a chlorosilane in the presence of a base, which can present challenges in controlling reaction conditions.[8] A more recent and efficient method utilizes the reaction of diethyl phosphonate with hexamethyldisilazane (HMDS) in the presence of a Lewis acid catalyst, such as zinc(II) chloride.[8][9][10] This approach offers high yields under mild conditions.[8][9]

Catalytic Role of Zinc(II) Chloride

The use of zinc(II) chloride is crucial for the efficiency of the silylation reaction. While the precise mechanism is not fully elucidated in the context of phosphonates, it is understood that Lewis acids like ZnCl2 activate the silicon center of the silylating agent (in this case, HMDS), making it more electrophilic. This polarization facilitates the nucleophilic attack by the oxygen atom of diethyl phosphonate, leading to the formation of the Si-O-P bond and the subsequent release of ammonia. This catalytic approach avoids the harsher conditions required for uncatalyzed reactions with HMDS.[10]

Experimental Protocol: Zinc-Catalyzed Synthesis

The following protocol is based on the method described by Morgalyuk et al.[9][11]

Materials:

-

Diethyl phosphonate

-

Hexamethyldisilazane (HMDS)

-

Anhydrous Zinc(II) chloride (ZnCl2)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

To a stirred solution of diethyl phosphonate (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc(II) chloride (0.52 eq).

-

Slowly add hexamethyldisilazane (HMDS) (0.5 eq) to the mixture at room temperature (20 °C).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by ³¹P NMR spectroscopy, observing the shift from the diethyl phosphonate starting material to the product.

-

Upon completion, the reaction mixture is typically filtered to remove any insoluble salts.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the nucleophilic character of the trivalent phosphorus atom. The presence of the trimethylsilyl (TMS) group significantly enhances its reactivity compared to trialkyl phosphites.[10] The Si-O bond is readily cleaved, often by a fluoride source or upon reaction with an electrophile, making the TMS group an excellent leaving group.[1]

The Pudovik Reaction: A Gateway to α-Hydroxyphosphonates

A cornerstone reaction involving this compound is the Pudovik reaction, which describes the addition of the P-H bond of a dialkyl phosphite across a carbonyl C=O double bond. In the case of silyl phosphites, the reaction proceeds as a nucleophilic addition to aldehydes or ketones to form α-trimethylsiloxy phosphonates. Subsequent hydrolysis of the silyl ether yields the corresponding α-hydroxyphosphonate. These products are of significant interest in drug development as they can act as mimics of α-amino acids or phosphate transition states in enzymatic reactions.[1]

Mechanism of the Silyl-Pudovik Reaction:

-

The lone pair of electrons on the phosphorus atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

This nucleophilic attack leads to the formation of a dipolar intermediate.

-

A rapid intramolecular rearrangement occurs, where the trimethylsilyl group migrates from the phosphite oxygen to the carbonyl oxygen, forming a more stable α-trimethylsiloxy phosphonate.

-

The α-trimethylsiloxy phosphonate is then hydrolyzed, typically during aqueous workup, to afford the final α-hydroxyphosphonate product.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. This compound | CAS#:13716-45-5 | Chemsrc [chemsrc.com]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. New Synthesis of this compound - Morgalyuk - Russian Journal of Organic Chemistry [journal-vniispk.ru]

- 10. New Synthesis of this compound - Lookchem [lookchem.com]

- 11. pleiades.online [pleiades.online]

An In-depth Technical Guide on the Safety and Handling of Diethyl Trimethylsilyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Diethyl Trimethylsilyl Phosphite

This compound (CAS RN: 13716-45-5) is a versatile organophosphorus reagent frequently employed in organic synthesis.[1][2] Its utility lies in its capacity to act as a nucleophilic phosphite, enabling the formation of carbon-phosphorus bonds, a critical step in the synthesis of various phosphonates and their derivatives.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their structural analogy to phosphates, allowing them to function as enzyme inhibitors, haptens for catalytic antibodies, and therapeutic agents. Given its role in the synthesis of substituted N-formylaminomethylenediphosphonates and phosphonic analogs of glutamic acid, a thorough understanding of its safe handling is paramount for any researcher incorporating it into their workflows.[1]

This guide provides a comprehensive overview of the safety and handling protocols for this compound, moving beyond a simple recitation of rules to explain the chemical reasoning behind each recommendation. Our objective is to empower researchers to not only handle this reagent safely but also to anticipate and mitigate potential hazards effectively.

Hazard Identification and Risk Assessment: A Multifaceted Approach

The safe handling of any chemical begins with a robust understanding of its intrinsic hazards. For this compound, the risks are multifaceted, encompassing flammability, reactivity, and potential health effects.

Physicochemical Properties and Flammability

This compound is a flammable liquid and vapor, classified as a Category 3 flammable liquid.[3] This classification necessitates stringent control of ignition sources. The vapor is heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.

| Property | Value | Source |

| CAS Number | 13716-45-5 | [3] |

| Molecular Formula | C7H19O3PSi | [3] |

| Molecular Weight | 210.28 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 178.2°C at 760 mmHg | [3] |

| Flash Point | 32°C (89.6°F) - closed cup | [5] |

| Density | 0.921 g/mL at 25°C | [1] |

The relatively low flash point of 32°C underscores the importance of handling this reagent in a well-ventilated area, away from open flames, sparks, and hot surfaces.[3][5] Electrical equipment, including stirring plates and heating mantles, must be intrinsically safe or explosion-proof.[3] Static electricity can also serve as an ignition source; therefore, proper grounding and bonding of containers and receiving equipment are critical during transfers.[3][6]

Reactivity and Stability

This compound is sensitive to moisture and air.[7][8] It reacts with water, which can lead to the release of flammable and potentially toxic fumes.[9][10] Therefore, it is imperative to store and handle the reagent under an inert atmosphere, such as nitrogen or argon.[6][11]

Incompatible materials to avoid include:

-

Strong oxidizing agents: Can cause a violent reaction, leading to fire or explosion.[7][9]

-

Strong acids and bases: Can catalyze decomposition.[7]

The compound is generally stable under recommended storage conditions (cool, dry, and well-ventilated).[3][7] However, prolonged exposure to heat should be avoided as it can lead to decomposition, generating hazardous combustion products such as carbon oxides and phosphorus oxides.[9][12]

Toxicological Profile and Health Hazards

While comprehensive toxicological data for this compound is not extensively documented, the available information and data from structurally similar compounds indicate that it should be handled with caution.[4][13] The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Skin and Eye Contact: The compound is classified as causing skin irritation and serious eye damage.[6][14] Prolonged or repeated skin contact can lead to dermatitis.[9]

-

Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation.[9][14]

-

Ingestion: While not a primary route of occupational exposure, ingestion may be harmful.[11]

Due to the lack of extensive toxicological studies, it is prudent to treat this compound as a substance with unknown chronic health effects and to minimize exposure through all routes.[13]

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures to minimize hazards at their source.

Engineering Controls

-

Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any vapors or aerosols.[14]

-

Inert Atmosphere: As the compound is moisture-sensitive, manipulations should be performed under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).[6][11]

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[14]

-

Explosion-Proof Equipment: All electrical equipment used in the vicinity of the reagent must be explosion-proof to prevent ignition of flammable vapors.[3]

Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for the handling, storage, and disposal of this compound are essential.

-

Training: All personnel who handle this reagent must receive comprehensive training on its hazards, safe handling procedures, and emergency response.

-

Restricted Access: The area where the reagent is stored and handled should be clearly marked and access restricted to authorized personnel.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, appropriate PPE is crucial to protect against residual risks. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.[15]

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.[5][16]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or rubber, are required.[11] It is important to check the glove manufacturer's compatibility data for the specific type of glove being used. Gloves should be inspected before use and changed frequently, especially if contaminated.

-

Lab Coat: A flame-resistant lab coat that closes in the front should be worn.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during certain high-risk procedures, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5] The need for respiratory protection should be determined by a qualified industrial hygienist.

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable when working with this compound.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]

-

The recommended storage temperature is typically 2-8°C.[5]

-

Store under an inert gas to prevent degradation from moisture.[6][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][7]

-

Store separately from incompatible materials, particularly strong oxidizing agents.[7][9]

Handling

-

Preparation: Before starting any work, ensure the fume hood is functioning correctly and that all necessary PPE is available and in good condition.

-

Inert Atmosphere: Purge all glassware with an inert gas (argon or nitrogen) before introducing the reagent.

-

Transfer: Use cannulation or a syringe to transfer the liquid under a positive pressure of inert gas. Ground and bond all metal containers and transfer lines to prevent static discharge.[3][6] Use non-sparking tools.[3]

-

Reaction Setup: Whenever possible, conduct reactions in a closed system to minimize the release of vapors.

-

Workup: Quench reactions and workups should be performed with care, anticipating potential exotherms or gas evolution.

-

Cleaning: Decontaminate all glassware and equipment that has come into contact with the reagent.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

Spills

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Ignition Sources: Remove all sources of ignition.[14]

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[11] Do not use combustible materials like paper towels to clean up spills.

-

Collection: Carefully collect the absorbed material into a sealed, properly labeled container for disposal.[11]

-

Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Fire

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[3] Do not use a direct stream of water, as it may react with the material and spread the fire.[17]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][13]

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Collect all waste in a designated, properly labeled, and sealed container.

-

Do not mix with incompatible waste streams.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting demands more than just following a set of rules. It requires a deep understanding of the chemical's properties and a commitment to a culture of safety. By integrating the principles of hazard identification, risk assessment, and control measures into every aspect of the workflow, researchers can confidently and safely leverage the synthetic utility of this valuable reagent. This guide serves as a foundational document to be supplemented by institution-specific safety protocols and the critical judgment of the well-informed scientist.

References

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Gelest, Inc. (n.d.). SIT8722.7_ TRIS(TRIMETHYLSILYL)PHOSPHINE. Retrieved from [Link]

-

ResearchGate. (2025, August 9). New Synthesis of this compound. Retrieved from [Link]

- Qi, X., et al. (n.d.). Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives in Carbonate Electrolytes—A Comparative Online Electrochemical Mass Spectrometry Study.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl phosphite, 98%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trimethyl phosphite. PubChem. Retrieved from [Link]

-

Gelest, Inc. (2015, September 10). TRIS(TRIMETHYLSILYL)PHOSPHITE, 95%. Retrieved from [Link]

-

American Society of Health-System Pharmacists. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

Sources

- 1. This compound | 13716-45-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Dimethyl trimethylsilyl phosphite 95 36198-87-5 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. gelest.com [gelest.com]

- 11. prochemonline.com [prochemonline.com]

- 12. Trimethyl phosphite | (CH3O)3P | CID 8472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. publications.ashp.org [publications.ashp.org]

- 16. epa.gov [epa.gov]

- 17. gelest.com [gelest.com]

Diethyl trimethylsilyl phosphite stability and reactivity

An In-Depth Technical Guide to the Stability and Reactivity of Diethyl Trimethylsilyl Phosphite

Introduction

This compound, with the chemical formula C₇H₁₉O₃PSi, is a versatile organophosphorus reagent that has found significant application in organic synthesis and materials science.[1][2] Known formally as phosphorous acid diethyl trimethylsilyl ester, this compound serves as a key intermediate for the formation of carbon-phosphorus bonds, which are integral to a wide array of biologically active molecules and functional materials.[3][4] Its unique structure, featuring a trivalent phosphorus atom and a labile silicon-oxygen bond, imparts a distinct reactivity profile that allows it to participate in a variety of important chemical transformations. This guide provides a comprehensive overview of its stability, synthesis, and core reactivity, with a focus on its practical applications for researchers in chemistry and drug development.

Physicochemical Properties and Stability

Understanding the physical properties and stability of this compound is crucial for its proper handling, storage, and effective use in chemical reactions.

Physical Properties

This compound is a colorless liquid that is soluble in many common organic solvents, including ethers, alcohols, and alkanes.[5] This solubility profile makes it a convenient reagent for a wide range of reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13716-45-5 | [1] |

| Molecular Formula | C₇H₁₉O₃PSi | [1] |

| Molecular Weight | 210.28 g/mol | [1] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 36-37 °C at 11 mmHg | |

| Density | 0.954 g/mL at 25 °C | |

| Refractive Index | n20/D 1.410 (lit.) | |

| ³¹P NMR Chemical Shift | Varies with conditions | [6] |

Stability Profile

The stability of this compound is a critical consideration for its application. While relatively stable under controlled conditions, it is susceptible to degradation from heat and moisture.

-

Thermal Stability : At room temperature, the compound is relatively stable.[5] However, like many organophosphorus compounds, it can undergo decomposition upon strong heating, which may lead to the formation of various byproducts.[7][8] The P-O-Si linkage is the most likely point of initial thermal cleavage.

-

Hydrolytic Stability : this compound is sensitive to moisture. The silicon-oxygen bond is readily hydrolyzed in the presence of water, leading to the formation of diethyl phosphite and trimethylsilanol. This reactivity necessitates that the compound be handled and stored under anhydrous and inert conditions to prevent degradation.[9]

-

Storage and Handling : To ensure its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[1][10] It is often stored under an inert atmosphere, such as argon or nitrogen, to prevent both hydrolysis and oxidation.

Synthesis of this compound

Several methods exist for the synthesis of silyl phosphites. A modern and efficient approach involves the reaction of a dialkyl phosphonate with a silylating agent.

Modern Synthetic Approach: Silylation of Diethyl Phosphonate

A recently developed method highlights the reaction of diethyl phosphonate with hexamethyldisilazane (HMDS) in the presence of a zinc(II) chloride catalyst.[11][12] This procedure is advantageous as it proceeds at room temperature, does not require harsh conditions or specially prepared solvents, and can be performed without a strictly inert atmosphere, offering a synthetically useful and accessible route to the target compound.[3]

Experimental Protocol: Synthesis via Zinc-Catalyzed Silylation

The following protocol is adapted from the work of Morgalyuk et al.[3][11]

-

To a solution of diethyl phosphonate in a suitable solvent, add hexamethyldisilazane.

-

Introduce a catalytic amount of zinc(II) chloride (approximately 52 mol %) to the mixture.

-

Stir the reaction mixture at room temperature (20°C).

-

Monitor the reaction progress by TLC or NMR spectroscopy until the starting material is consumed (typically within a few hours).

-

Upon completion, the product, this compound, can be isolated and purified by distillation under reduced pressure, yielding the product in good yields (around 76%).[11]

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the nucleophilic character of the trivalent phosphorus atom and the electrophilic nature of the silicon atom, which makes the trimethylsilyl group an excellent leaving group.

The Silyl-Michaelis-Arbuzov Reaction

One of the most powerful applications of silyl phosphites is in the Michaelis-Arbuzov reaction, often termed the "Silyl-Arbuzov" reaction.[13] In this variation, the silyl phosphite reacts with an alkyl halide. The reaction proceeds through a phosphonium intermediate, which then undergoes rearrangement. A key feature of the silyl variant is the formation of a volatile and stable trimethylsilyl halide as a byproduct, which can drive the reaction to completion.[13] This method is a cornerstone for creating C-P bonds and synthesizing a wide range of phosphonates.[3]

Caption: The Silyl-Arbuzov reaction mechanism.

The Pudovik Reaction: Addition to Carbonyls and Imines

This compound readily participates in the Pudovik reaction, which involves the nucleophilic addition of the P(III) center to the electrophilic carbon of a carbonyl group or an imine.[4][14]

-

Reaction with Aldehydes and Ketones : The reaction with aldehydes or ketones yields α-trimethylsiloxy phosphonates. Subsequent hydrolysis of the silyl ether provides the corresponding α-hydroxyphosphonates, which are valuable synthetic intermediates and have applications as enzyme inhibitors and bioactive compounds.[4]

-

Reaction with Imines : When reacted with imines, this compound forms α-aminophosphonates after a workup step.[14] These compounds are important as peptide mimics and have been explored in drug development for their biological activities.[4]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. chembk.com [chembk.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. pleiades.online [pleiades.online]

- 12. New Synthesis of this compound - Morgalyuk - Russian Journal of Organic Chemistry [journal-vniispk.ru]

- 13. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pudovik reaction - Wikipedia [en.wikipedia.org]

The Advent and Evolution of Silyl Phosphites: A Technical Guide to a Versatile Reagent in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide delves into the discovery, history, and multifaceted applications of silyl phosphites in chemistry. From their early explorations to their current indispensable role in organic synthesis and drug development, this document provides a comprehensive overview of their synthesis, reactivity, and the mechanistic intricacies that underpin their utility. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for researchers in the field.

Introduction: The Rise of a Silicon-Phosphorus Powerhouse

In the vast arsenal of synthetic chemistry, the quest for reagents that offer high reactivity, selectivity, and versatility is perpetual. Silyl phosphites, a class of organophosphorus compounds featuring a silicon-oxygen-phosphorus linkage, have emerged as powerful tools that elegantly meet these criteria. Their unique electronic and steric properties, conferred by the silyl group, have unlocked novel synthetic pathways and have proven instrumental in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Phosphonic acids and their derivatives, which are key targets in drug discovery, are readily accessible through the use of silyl phosphites, often under milder conditions and with higher yields compared to traditional methods.[1] This guide aims to provide a thorough understanding of the journey of silyl phosphites, from their initial discovery to their current status as a cornerstone of modern organophosphorus chemistry.

A Historical Perspective: From Obscurity to Prominence

The story of silyl phosphites is deeply intertwined with the foundational work on organophosphorus chemistry. While the seminal Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, laid the groundwork for the formation of carbon-phosphorus bonds, the introduction of silicon into the phosphite framework came later.[2]

Early investigations into compounds containing silicon-oxygen-phosphorus bonds were pioneered by Soviet chemists N. F. Orlov, B. N. Dolgov, and M. G. Voronkov in the mid-20th century. Their work on the synthesis and reactivity of various organosilicon compounds, including those with heteroatomic linkages, set the stage for the development of silyl phosphites as practical synthetic reagents.

However, it was the recognition of their unique reactivity in a modified version of the Michaelis-Arbuzov reaction, often termed the "Silyl-Arbuzov" reaction, that propelled silyl phosphites into the mainstream of organic synthesis. This reaction, which involves the reaction of a silyl phosphite with an electrophile, offers distinct advantages over its classical counterpart, as will be detailed in the subsequent sections.

Synthesis of Silyl Phosphites: Crafting the Reagent

The utility of silyl phosphites is underpinned by their accessible synthesis. The most common and versatile silyl phosphite, tris(trimethylsilyl) phosphite [P(OTMS)3], serves as a prime example. Several methods for its preparation have been reported, with the silylation of phosphorous acid being a widely adopted approach.

General Synthetic Strategies

Two primary strategies are employed for the synthesis of tris(trimethylsilyl) phosphite:

-

Silylation of Phosphorous Acid: This method involves the reaction of phosphorous acid (H3PO3) with a silylating agent, typically trimethylsilyl chloride (TMSCl), in the presence of a base like triethylamine to neutralize the HCl byproduct.[3] Anhydrous conditions are crucial to prevent the hydrolysis of the silyl phosphite product.

-

Reaction of a Metal Siloxide with a Phosphorus Halide: An alternative approach involves the reaction of an alkali metal siloxide, such as potassium trimethylsilanolate, with a phosphorus halide like phosphorus trichloride (PCl3).[4][5] This method can offer high purity and yield.

Detailed Experimental Protocol: Synthesis of Tris(trimethylsilyl) phosphite

The following protocol details a common laboratory-scale synthesis of tris(trimethylsilyl) phosphite from phosphorous acid.

Materials:

-

Phosphorous acid (H3PO3), anhydrous

-

Trimethylsilyl chloride (TMSCl), distilled

-

Triethylamine (Et3N), distilled and stored over KOH

-

Anhydrous solvent (e.g., dimethoxyethane, toluene, or a mixture of diethyl ether and tetrahydrofuran)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet is charged with anhydrous phosphorous acid and the anhydrous solvent.

-

Reagent Addition: The flask is cooled in an ice bath, and a solution of trimethylsilyl chloride in the anhydrous solvent is added dropwise from the dropping funnel. Subsequently, triethylamine is added dropwise with vigorous stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by 31P NMR spectroscopy.

-

Work-up: After cooling, the triethylamine hydrochloride salt is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure tris(trimethylsilyl) phosphite as a colorless liquid.[3]

The Heart of Reactivity: The Silyl-Arbuzov and Related Reactions

The synthetic prowess of silyl phosphites is most prominently displayed in their reactions with a wide array of electrophiles. These transformations are mechanistically distinct from and often advantageous over classical phosphorus chemistry.

The Silyl-Arbuzov Reaction: A Paradigm Shift

The Silyl-Arbuzov reaction is a cornerstone of silyl phosphite chemistry. It involves the reaction of a silyl phosphite, such as tris(trimethylsilyl) phosphite, with an alkyl halide to form a bis(trimethylsilyl) alkylphosphonate.[6]

Mechanism: The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom on the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium intermediate. This is followed by a rearrangement where a trimethylsilyl group is transferred to the halide anion, yielding the thermodynamically more stable pentavalent phosphonate and a trimethylsilyl halide byproduct.[7]

A key advantage of the Silyl-Arbuzov reaction is the ease of deprotection. The resulting bis(trimethylsilyl) phosphonate can be readily hydrolyzed to the corresponding phosphonic acid by the simple addition of water or an alcohol, often in situ.[6] This mild deprotection condition is a significant benefit when working with sensitive substrates.

Another notable feature is the reversed reactivity order of alkyl halides compared to the classical Michaelis-Arbuzov reaction. In the Silyl-Arbuzov reaction, the reactivity order is RCl > RBr > RI, which can be advantageous in certain synthetic strategies.[6]

The Perkow Reaction: A Competing Pathway

When silyl phosphites react with α-halocarbonyl compounds, a competing pathway known as the Perkow reaction can occur, leading to the formation of enol phosphates.[8] The outcome of the reaction (Arbuzov vs. Perkow product) is influenced by the nature of the reactants and the reaction conditions.[9]

Mechanism: The Perkow reaction is believed to proceed via an initial attack of the phosphite on the carbonyl carbon of the α-halo carbonyl compound.[9] This is followed by a rearrangement that results in the formation of the enol phosphate and a trimethylsilyl halide.

Reactions with Carbonyls and Imines

Silyl phosphites also readily react with other electrophiles such as aldehydes, ketones, and imines. The reaction with carbonyl compounds, a Pudovik-type reaction, yields α-hydroxyphosphonates after hydrolysis of the initial adduct. Similarly, reaction with imines provides a route to α-aminophosphonates, which are important building blocks in medicinal chemistry.[10]

Applications in Drug Discovery and Development

The ability of silyl phosphites to facilitate the synthesis of phosphonic acids and their derivatives under mild conditions has made them invaluable tools in drug discovery and development. Many biologically active compounds, particularly antiviral and anticancer agents, are phosphonate-based.

Synthesis of Antiviral Nucleoside Phosphonates

Acyclic nucleoside phosphonates are a critical class of antiviral drugs. The synthesis of these compounds often involves the formation of a C-P bond, a transformation for which silyl phosphites are ideally suited. For instance, the synthesis of Tenofovir, a cornerstone of HIV and Hepatitis B treatment, can be accomplished using methodologies that employ silyl phosphite chemistry for the introduction of the phosphonate moiety.[11][12] The mild reaction conditions and easy deprotection are particularly advantageous when dealing with complex and often delicate nucleoside structures.[13][14][15]

Prodrug Synthesis

The charged nature of phosphonic acids can limit their bioavailability. To overcome this, prodrug strategies are often employed, where the phosphonic acid is masked with protecting groups that are cleaved in vivo to release the active drug. Silyl phosphites can be used to synthesize phosphonate esters that serve as precursors to various prodrugs.[16] For example, in the synthesis of the Hepatitis C drug Sofosbuvir, a phosphoramidate prodrug, silyl-based intermediates can play a role in the stereoselective construction of the phosphorus center.[17][18][19][20]

Quantitative Data: A Comparative Look at Reactivity

The following table summarizes the reported yields for the Silyl-Arbuzov reaction with various alkyl halides, showcasing the versatility of tris(trimethylsilyl) phosphite.

| Electrophile (Alkyl Halide) | Product (after hydrolysis) | Yield (%) | Reference |

| Benzyl bromide | Benzylphosphonic acid | High | [7] |

| 1-Bromobutane | Butylphosphonic acid | Good | [7] |

| 2-Bromopropane | Isopropylphosphonic acid | Moderate | [7] |

| Chloroacetonitrile | Cyanomethylphosphonic acid | Good | [7] |

Experimental Workflows and Protocols

General Workflow for Phosphonate Synthesis via Silyl-Arbuzov Reaction

Protocol for the Synthesis of α-Hydroxyphosphonic Acids from Aldehydes

This protocol is based on the reaction of tris(trimethylsilyl) phosphite with aldehydes.[7]

Materials:

-

Aldehyde (1.0 eq)

-

Tris(trimethylsilyl) phosphite (1.0 eq)

-

Anhydrous Benzene or Toluene

-

Methanol or Water

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the aldehyde in the anhydrous solvent.

-

Add one equivalent of tris(trimethylsilyl) phosphite to the solution at room temperature.

-

Stir the mixture for 4-6 hours at room temperature.

-

Monitor the formation of the bis(trimethylsilyl) α-trimethylsilyloxyalkylphosphonate adduct by 31P NMR.

-

Once the reaction is complete, add methanol or water to the reaction mixture to hydrolyze the silyl groups.

-

Stir until hydrolysis is complete.

-

Evaporate the solvents under reduced pressure to obtain the crude α-hydroxyalkylphosphonic acid, which can be further purified by recrystallization or column chromatography.

Conclusion and Future Outlook

Silyl phosphites have carved a significant niche in the field of synthetic chemistry, evolving from laboratory curiosities to indispensable reagents. Their unique reactivity profile, particularly in the Silyl-Arbuzov reaction, has provided chemists with a mild and efficient method for the construction of carbon-phosphorus bonds. The applications of silyl phosphites in the synthesis of biologically active molecules, especially in the development of antiviral and anticancer drugs, underscore their importance in medicinal chemistry.

Future research in this area will likely focus on the development of new chiral silyl phosphites for asymmetric synthesis, expanding the scope of their reactions with different electrophiles, and their application in the synthesis of novel materials and catalysts. The foundational work on silyl phosphites has paved the way for continued innovation, and their story is a testament to the power of fundamental research in driving progress in the chemical sciences.

References

-

Sekine, M., Okimoto, K., Yamada, K., & Hata, T. (1981). Silyl phosphites. 15. Reactions of silyl phosphites with .alpha.-halo carbonyl compounds. Elucidation of the mechanism of the Perkow reaction and related reactions with confirmed experiments. The Journal of Organic Chemistry, 46(10), 2097-2107. [Link]

-